molecular formula C23H26N4O B1263924 1-butyl-2-(2-methylphenyl)-7-propan-2-yl-5H-imidazo[4,5-g]quinoxalin-6-one

1-butyl-2-(2-methylphenyl)-7-propan-2-yl-5H-imidazo[4,5-g]quinoxalin-6-one

Cat. No. B1263924
M. Wt: 374.5 g/mol
InChI Key: YOMURRVRWJODEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyl-2-(2-methylphenyl)-7-propan-2-yl-5H-imidazo[4,5-g]quinoxalin-6-one is a member of benzimidazoles.

Scientific Research Applications

Synthesis and Derivative Formation

  • Imidazo[1,5-a]quinoxalin-4-ones, related to the chemical , are synthesized from 1,2-phenylenediamines using a novel strategy involving the reaction with TosMIC (tosylmethyl isocyanide) reagent (Ping Chen et al., 2001).
  • 5,6,7,8-tetrahydro-1H-imidazo[4,5-g]quinoxalin-6-ones, a class encompassing the mentioned compound, are prepared via solid-phase synthesis, indicating versatility in creating diverse derivatives (A. Mazurov, 2000).

Antimicrobial Activity

  • Certain derivatives, such as imidazo[1,5-a]quinoxaline with a pyridinium moiety, demonstrate notable antimicrobial properties. This suggests potential applications of related compounds in developing antimicrobial agents (A. Kalinin et al., 2013).

Anticancer Potential

  • Some derivatives, like 2-methyl-4,9-dihydro-1H-imidazo[4,5-g]quinoxaline-4,9-diones, have been explored for their anticancer properties, particularly against gastric adenocarcinoma cells, suggesting the compound may have similar potential (H. Yoo et al., 1998).

Corrosion Inhibition

  • Quinoxaline derivatives have been studied as corrosion inhibitors for metals, indicating potential industrial applications of similar compounds (L. Olasunkanmi et al., 2016).

Pharmaceutical Research

  • Fused imidazopyridines, closely related to the target compound, have been developed as benzodiazepine receptor ligands, showcasing potential applications in neuropsychiatric drug development (S. Takada et al., 1996).

Metabolism Studies

  • The metabolism of related heterocyclic aromatic amines has been examined in human and rat hepatocytes, providing insights into how similar compounds might be metabolized in biological systems (R. Turesky et al., 2002).

properties

Molecular Formula

C23H26N4O

Molecular Weight

374.5 g/mol

IUPAC Name

1-butyl-2-(2-methylphenyl)-7-propan-2-yl-5H-imidazo[4,5-g]quinoxalin-6-one

InChI

InChI=1S/C23H26N4O/c1-5-6-11-27-20-13-18-17(26-23(28)21(24-18)14(2)3)12-19(20)25-22(27)16-10-8-7-9-15(16)4/h7-10,12-14H,5-6,11H2,1-4H3,(H,26,28)

InChI Key

YOMURRVRWJODEU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C3C(=C2)N=C(C(=O)N3)C(C)C)N=C1C4=CC=CC=C4C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-butyl-2-(2-methylphenyl)-7-propan-2-yl-5H-imidazo[4,5-g]quinoxalin-6-one
Reactant of Route 2
1-butyl-2-(2-methylphenyl)-7-propan-2-yl-5H-imidazo[4,5-g]quinoxalin-6-one
Reactant of Route 3
Reactant of Route 3
1-butyl-2-(2-methylphenyl)-7-propan-2-yl-5H-imidazo[4,5-g]quinoxalin-6-one
Reactant of Route 4
1-butyl-2-(2-methylphenyl)-7-propan-2-yl-5H-imidazo[4,5-g]quinoxalin-6-one
Reactant of Route 5
1-butyl-2-(2-methylphenyl)-7-propan-2-yl-5H-imidazo[4,5-g]quinoxalin-6-one
Reactant of Route 6
1-butyl-2-(2-methylphenyl)-7-propan-2-yl-5H-imidazo[4,5-g]quinoxalin-6-one

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